molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9

3,4-Dihydroisoquinoline-6,7-diol

Cat. No. B109912
CAS RN: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: WQFVTSPRATYMNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .


Chemical Reactions Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .


Physical And Chemical Properties Analysis

3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .

Scientific Research Applications

Heterocyclic Compound Synthesis

3,4-Dihydroisoquinoline-6,7-diol is used in the synthesis of heterocyclic compounds . For instance, it reacts with o-quinone methides to produce 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines . This reaction opens a route to various polyaminals of heterocyclic series .

Antagonists of Muscarinic M4 Receptors

Among the condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, highly selective antagonists of muscarinic M4 receptors are known . These compounds are of interest as structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .

Electrosynthesis

3,4-Dihydroisoquinoline-6,7-diol can be used in the electrosynthesis process . The Co-modulated electronic environment for Ni(II)/Ni(III) redox-looping in CoNi-LDH boosts the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .

Hydrogen Production

In the field of sustainable energy, 3,4-Dihydroisoquinoline-6,7-diol can be used in the production of hydrogen . The assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 .

Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline

3,4-Dihydroisoquinoline-6,7-diol can be used in the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline . This compound is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) .

properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroisoquinoline-6,7-diol

CAS RN

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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